molecular formula C10H17N3O B2941492 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine CAS No. 1241247-18-6

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

Cat. No.: B2941492
CAS No.: 1241247-18-6
M. Wt: 195.266
InChI Key: IAIDHFTWQKQELQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a 3-methyl-1,2,4-oxadiazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives.

    Attachment to Piperidine: The oxadiazole ring is then attached to the piperidine ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4, reflux conditions.

    Reduction: LiAlH4, NaBH4, THF, room temperature.

    Substitution: NaH, K2CO3, DMF, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine is unique due to the presence of both the piperidine and oxadiazole rings, which confer distinct chemical and biological properties. The 2-methyl substitution further differentiates it from similar compounds, potentially enhancing its stability and reactivity .

Properties

IUPAC Name

3-methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-5-3-4-6-13(8)7-10-11-9(2)12-14-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIDHFTWQKQELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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